![molecular formula C13H22N2O B1358569 3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine CAS No. 910037-03-5](/img/structure/B1358569.png)

3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

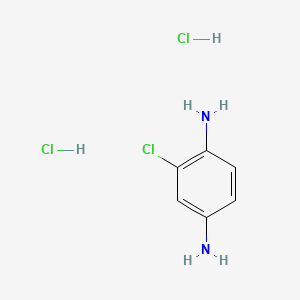

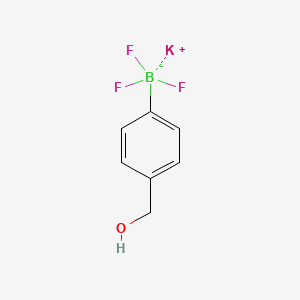

“3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine” is a chemical compound with the molecular formula C13H22N2O and a molecular weight of 222.33 g/mol . It is also known by other names such as “3-3-dimethylamino propoxy-n-methylbenzylamine”, “dimethyl 3-3-methylamino methyl phenoxy propyl amine”, and “3-3-dimethylamino propoxy phenyl methyl methyl amine” among others .

Molecular Structure Analysis

The IUPAC name for this compound is “N,N-dimethyl-3-[3-(methylaminomethyl)phenoxy]propan-1-amine” and its InChI Key is "ODWHICGCLWFLBT-UHFFFAOYSA-N" . The SMILES representation is "CNCC1=CC(OCCCN©C)=CC=C1" .Chemical Reactions Analysis

While specific chemical reactions involving “3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine” are not available, similar compounds like “N-[(3-dimethylamino)propyl]methacrylamide” have been involved in radical copolymerizations .Physical And Chemical Properties Analysis

The molecular weight of “3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine” is 222.33 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Antioxidant Activity :

- The compound has been used in the synthesis of ammonium salts with demonstrated antioxidant activity, particularly inhibiting superoxide generation in mitochondria in liver and tumor tissues in rats (Kushnir et al., 2015).

Inorganic Chemistry and Molecular Structures :

- In studies involving mixed-valence oxovanadium(IV/V) dinuclear entities, derivatives of the compound have been used in the synthesis of complex inorganic structures (Mondal et al., 2005).

Organic Chemistry and Medicinal Applications :

- The compound has been utilized in organic synthesis, notably in the creation of indoles and derivatives with potential medicinal applications (Jakše et al., 2004).

Nanotechnology and Material Science :

- Research has explored the use of derivatives in the synthesis of nano-structured materials, such as ceria (CeO2), demonstrating its utility in nanotechnology and material science (Veranitisagul et al., 2011).

Polymer Science and Resin Synthesis :

- Studies have investigated the synthesis and properties of water-soluble thermo-sensitive resins incorporating tertiary amine oxide substituents derived from the compound, with potential applications in imaging technologies (An et al., 2015).

Crystallography and Asymmetric Synthesis :

- The compound has been used in the field of crystallography and asymmetric synthesis, contributing to a deeper understanding of molecular structures and stereochemistry (Ohashi et al., 1980).

Chemical Corrosion Inhibition :

- Research has identified Schiff bases derived from the compound as efficient inhibitors of mild steel corrosion, demonstrating its potential in industrial applications (Jamil et al., 2018).

Safety and Hazards

Mecanismo De Acción

Target of Action

The compound 3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine, also known as N,N-dimethyl-3-[3-(methylaminomethyl)phenoxy]propan-1-amine, primarily targets Toll-like receptors (TLR) 7 and 9 . These receptors play a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns and initiating immune responses .

Mode of Action

This compound inhibits TLR7 and 9 signaling in a variety of human and mouse cell types . It achieves this by weakly interacting with nucleic acids and accumulating in the intracellular acidic compartments where TLR7 and 9 reside . The binding of the compound to DNA prevents DNA-TLR9 interaction in vitro and modulates signaling in vivo .

Biochemical Pathways

The inhibition of TLR7 and 9 signaling by this compound affects the pathways associated with these receptors. TLR7 and 9 are involved in the recognition of single-stranded RNA and unmethylated CpG DNA, respectively . By inhibiting these receptors, the compound can potentially modulate immune responses triggered by these molecular patterns .

Pharmacokinetics

Its ability to accumulate in intracellular acidic compartments suggests that it may be readily absorbed and distributed within the body

Result of Action

The inhibition of TLR7 and 9 signaling by this compound can suppress immune responses to certain stimuli. For example, when administered to mice, these compounds suppress responses to challenge doses of cytidine-phosphate-guanidine (CpG)–containing DNA, which stimulates TLR9 .

Action Environment

Factors such as ph could potentially affect its accumulation in intracellular acidic compartments and thus its ability to inhibit tlr7 and 9 signaling .

Propiedades

IUPAC Name |

N,N-dimethyl-3-[3-(methylaminomethyl)phenoxy]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-14-11-12-6-4-7-13(10-12)16-9-5-8-15(2)3/h4,6-7,10,14H,5,8-9,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWHICGCLWFLBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)OCCCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640316 |

Source

|

| Record name | N,N-Dimethyl-3-{3-[(methylamino)methyl]phenoxy}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine | |

CAS RN |

910037-03-5 |

Source

|

| Record name | N,N-Dimethyl-3-{3-[(methylamino)methyl]phenoxy}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methylphenyl)amino]propanohydrazide](/img/structure/B1358504.png)